N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476690
InChI: InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)8-11-5-4-6-14(11)12(17)7-13/h9,11H,4-8,13H2,1-3H3/t11-/m0/s1
SMILES: CC(C)N(CC1CCCN1C(=O)CN)C(=O)C
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13476690

Molecular Formula: C12H23N3O2

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide -

Specification

Molecular Formula C12H23N3O2
Molecular Weight 241.33 g/mol
IUPAC Name N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)8-11-5-4-6-14(11)12(17)7-13/h9,11H,4-8,13H2,1-3H3/t11-/m0/s1
Standard InChI Key MZLVFFVVKUZUBT-NSHDSACASA-N
Isomeric SMILES CC(C)N(C[C@@H]1CCCN1C(=O)CN)C(=O)C
SMILES CC(C)N(CC1CCCN1C(=O)CN)C(=O)C
Canonical SMILES CC(C)N(CC1CCCN1C(=O)CN)C(=O)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 1-position with a 2-amino-acetyl group and at the 2-position with an N-isopropyl-acetamide moiety. The (S)-configuration at the pyrrolidine ring’s chiral center ensures stereospecific interactions, which are critical for binding to biological targets .

Key Structural Components:

  • Pyrrolidine Core: Provides rigidity and influences pharmacokinetic properties such as solubility and membrane permeability.

  • 2-Amino-acetyl Group: Introduces a primary amine, enabling hydrogen bonding and electrostatic interactions with enzymes or receptors .

  • N-Isopropyl-acetamide: Enhances lipophilicity, potentially improving blood-brain barrier penetration.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves multi-step protocols, as detailed below:

Step 1: Pyrrolidine Core Functionalization

The pyrrolidine ring is typically derived from (S)-2-aminomethylpyrrolidine. Protection of the amine group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups prevents unwanted side reactions .

Step 3: N-Isopropyl-acetamide Attachment

Reaction with isopropylamine in the presence of a coupling agent (e.g., HBTU or EDC) facilitates amide bond formation. Purification via recrystallization or column chromatography ensures >95% purity.

Optimization Challenges

  • Stereochemical Integrity: Racemization during acylation necessitates low-temperature conditions (-20°C) .

  • Yield Limitations: Multi-step synthesis often results in cumulative yields of 30–40%, prompting exploration of one-pot strategies.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but poorly soluble in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres at -20°C; degrades upon prolonged exposure to moisture or light.

Partition Coefficient and Lipophilicity

  • logP: Calculated clogP of 1.2 suggests balanced lipophilicity, suitable for oral bioavailability .

  • pKa: The primary amine (pKa ~9.5) and acetamide (pKa ~0.5) govern ionization states across physiological pH.

CompoundTargetIC50_{50} (nM)Selectivity IndexReference
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamideDNA Gyrase7.07>4.24
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamideHDAC60.11>1000

Therapeutic Applications

  • Antimicrobial: Pyrrolamide derivatives inhibit bacterial DNA gyrase, suggesting potential against Gram-positive pathogens .

  • Anti-inflammatory: Modulation of COX-II and HDAC6 pathways may alleviate chronic inflammation .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundModificationlogPKey Activity
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamideNone (Parent)1.2Broad-spectrum
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamideChloroacetyl2.1HDAC6 Inhibition
N-[1-(4-Fluorobenzoyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamideFluorobenzoyl2.8Anticancer

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the pyrrolidine and acetamide groups to enhance potency.

  • In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability and metabolite formation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator